
(S)-4-Ethyl-3-phenyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Ethyl-3-phenyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly as a chiral auxiliary. Its unique structure, featuring an oxazolidinone ring with an ethyl and phenyl substituent, makes it a valuable tool in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Ethyl-3-phenyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylalaninol with ethyl chloroformate under basic conditions to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (S)-4-Ethyl-3-phenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-4-Ethyl-3-phenyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is crucial.
作用機序
The mechanism of action of (S)-4-Ethyl-3-phenyloxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The oxazolidinone ring provides a rigid framework that influences the spatial arrangement of the substituents, leading to high selectivity in asymmetric synthesis.
類似化合物との比較
- (S)-4-Isopropyl-3-phenyloxazolidin-2-one
- (S)-4-Benzyl-3-phenyloxazolidin-2-one
- (S)-4-Methyl-3-phenyloxazolidin-2-one
Comparison: Compared to its analogs, (S)-4-Ethyl-3-phenyloxazolidin-2-one offers a balance of steric and electronic effects that make it particularly effective in certain asymmetric syntheses. Its ethyl group provides moderate steric hindrance, which can be advantageous in reactions where larger substituents might be too bulky.
特性
CAS番号 |
572922-97-5 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
(4S)-4-ethyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-9-8-14-11(13)12(9)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/t9-/m0/s1 |
InChIキー |
OPPKBMFIHYYFMJ-VIFPVBQESA-N |
異性体SMILES |
CC[C@H]1COC(=O)N1C2=CC=CC=C2 |
正規SMILES |
CCC1COC(=O)N1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



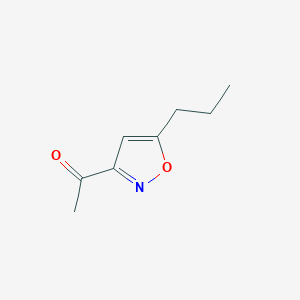
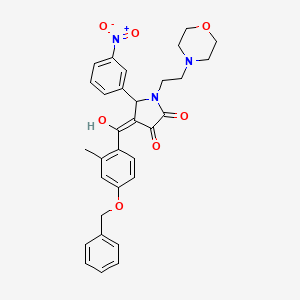
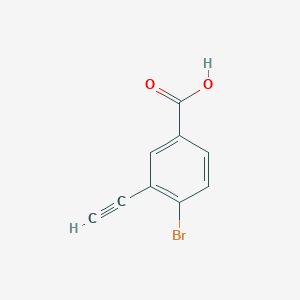
![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
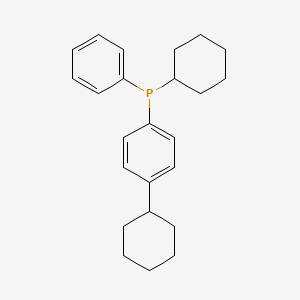
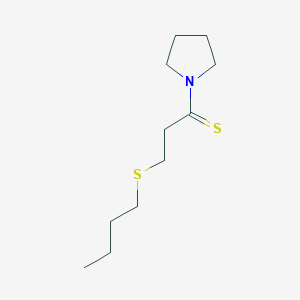
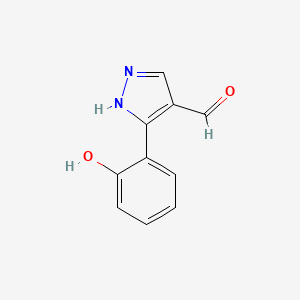


![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
